1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine

Catalog No.
S2973134
CAS No.
14530-12-2
M.F
C10H14N2O2S
M. Wt
226.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydraz...

CAS Number

14530-12-2

Product Name

1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-1-phenylhydrazine

Molecular Formula

C10H14N2O2S

Molecular Weight

226.29

InChI

InChI=1S/C10H14N2O2S/c11-12(9-4-2-1-3-5-9)10-6-7-15(13,14)8-10/h1-5,10H,6-8,11H2

InChI Key

YCJGCXOUKCMHLE-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1N(C2=CC=CC=C2)N

Solubility

not available

1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine is a chemical compound characterized by its unique structure, which includes a tetrahydrothienyl moiety and a phenylhydrazine component. The presence of the dioxido group enhances its reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry and as a precursor in various synthetic pathways.

Typical of hydrazines, including:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones.
  • Oxidation: The dioxidotetrahydrothienyl group may be oxidized under certain conditions, affecting the compound's stability and reactivity.
  • Reduction: The hydrazine functional group can be reduced to form amines, which can further participate in various coupling reactions.

These reactions are crucial for synthesizing derivatives and exploring its reactivity in organic synthesis.

1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine exhibits significant biological activity, particularly as an anti-cancer agent. Its structure allows it to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in tumor growth. Additionally, studies suggest it may possess antioxidant properties, contributing to its therapeutic potential.

Several methods have been developed for synthesizing 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine:

  • Direct Condensation: Combining phenylhydrazine with 1,1-dioxido tetrahydrothiophene derivatives under controlled conditions can yield the desired product.
  • Visible Light Mediated Synthesis: Utilizing visible light to promote reactions involving aryl hydrazines and alkenes can enhance yield and efficiency .
  • Aqueous Phase Reactions: Conducting reactions in an aqueous medium can improve selectivity and reduce environmental impact.

Each method has its advantages regarding yield, reaction time, and environmental considerations.

The compound has several applications:

  • Pharmaceuticals: It is investigated for use in developing anti-cancer drugs due to its biological activity.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.
  • Agricultural Chemistry: Potentially used in developing agrochemicals that require specific hydrazine functionalities.

Interaction studies have shown that 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine can interact with various biomolecules. It has been observed to bind with proteins involved in cancer pathways, suggesting a mechanism of action that could inhibit tumor growth. Additionally, studies on its interaction with reactive oxygen species indicate its potential as an antioxidant agent.

Several compounds share structural or functional similarities with 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine:

Compound NameStructureUnique Features
PhenylhydrazineC6H5NHNH2Basic hydrazine structure; used in various organic syntheses .
1-Methyl-1-phenylhydrazineC7H10N2Methyl substitution increases lipophilicity; used in cancer research .
(1,1-Dioxidotetrahydrothien-3-yl)hydrazine hydrochlorideC4H11ClN2O2SContains chloride; used primarily in research settings .

Uniqueness of 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine

This compound stands out due to the combination of the tetrahydrothienyl moiety and the phenylhydrazine group. Its unique structural features contribute to its enhanced biological activity compared to simpler hydrazines. The presence of the dioxidothioether functionality also provides distinct reactivity patterns not observed in other similar compounds.

XLogP3

0.9

Dates

Modify: 2023-07-24

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